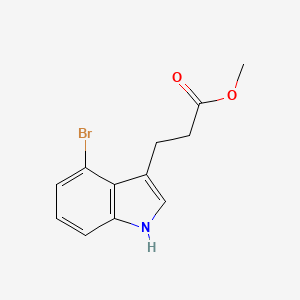

Methyl 3-(4-Bromo-3-indolyl)propanoate

Description

Methyl 3-(4-Bromo-3-indolyl)propanoate (SY250714) is an indole-derived ester compound characterized by a 4-bromo-substituted indole core linked to a methyl propanoate group. Indole derivatives are widely studied in organic and medicinal chemistry due to their structural versatility and biological relevance.

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

methyl 3-(4-bromo-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H12BrNO2/c1-16-11(15)6-5-8-7-14-10-4-2-3-9(13)12(8)10/h2-4,7,14H,5-6H2,1H3 |

InChI Key |

LRFWZRBKJPKUCD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CNC2=C1C(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 3-(4-Bromo-3-indolyl)propanoate typically involves:

- Construction or derivatization of the indole nucleus.

- Introduction of the bromine atom selectively at the 4-position of the indole ring.

- Attachment of the propanoate ester side chain at the 3-position of the indole.

This can be achieved through classical indole synthesis methods followed by regioselective bromination and esterification steps.

Preparation via Indole-3-Acetic Acid Derivatives

One common approach involves starting from indole-3-acetic acid or its derivatives:

Step 1: Protection and Esterification

Indole-3-acetic acid is protected and converted to methyl ester using methanol and methyl chloroformate under controlled conditions to yield methyl 3-indolylacetate intermediates. This step is typically performed at low temperature with slow addition of methyl chloroformate to avoid side reactions, yielding about 85% of the intermediate product.Step 2: Bromination at the 4-Position

Selective bromination is carried out to introduce the bromine atom at the 4-position of the indole ring. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid polybromination. The regioselectivity is influenced by reaction conditions and protecting groups on the indole nitrogen.Step 3: Nucleophilic Substitution or Coupling

The brominated intermediate undergoes nucleophilic substitution or coupling with appropriate alkylating agents to introduce the propanoate side chain at the 3-position, often under strong base conditions such as lithium diisopropylamide (LDA).Step 4: Deprotection and Purification

Final deprotection steps, if protective groups were used, are performed using aqueous sodium hydroxide or acidic conditions to yield the target this compound. Purification is typically done by crystallization or chromatography to achieve high purity.

Alternative Synthesis via Diazotization and Azo-Ester Intermediates

Another method involves diazotization of 4-bromoaniline derivatives followed by coupling with β-ketoesters:

Step 1: Formation of 4-Bromodiazonium Salt

4-Bromoaniline is treated with sodium nitrite and hydrochloric acid at low temperature (0–5 °C) to form the 4-bromodiazonium chloride salt.Step 2: Coupling with Ethyl 2-Methyl-3-oxobutanoate

The diazonium salt is reacted with the enolate of ethyl 2-methyl-3-oxobutanoate to form an azo-ester intermediate, which upon heating in acidic ethanolic solution undergoes cyclization to give 5-bromo-2-ethyl carboxyl indole derivatives.Step 3: Hydrolysis and Esterification

The ester group is hydrolyzed under alkaline conditions and then re-esterified with methanol to form the methyl ester of the 3-(4-bromo-3-indolyl)propanoate.

This route is advantageous for its use of readily available starting materials and the ability to introduce bromine regioselectively.

Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Methanol, methyl chloroformate, low temp | ~85 | Careful dropwise addition |

| Bromination | N-Bromosuccinimide or Br2, controlled temp | 70–90 | Regioselective at 4-position |

| Nucleophilic substitution | LDA, alkyl bromide | 60–80 | Strong base required |

| Diazotization & coupling | NaNO2, HCl, ethyl 2-methyl-3-oxobutanoate | 75–85 | Low temp diazotization |

| Hydrolysis and re-esterification | NaOH, methanol | 80–90 | Final purification step |

Analytical and Purity Considerations

NMR Spectroscopy : Proton and carbon NMR confirm the substitution pattern on the indole ring and the presence of the methyl ester group. Characteristic chemical shifts for the indole protons and the methoxy group of the ester are observed.

Mass Spectrometry : Molecular ion peaks corresponding to the brominated indole propanoate confirm molecular weight and bromine incorporation.

Chromatography : Silica gel column chromatography or recrystallization are used to purify intermediates and final products, ensuring high chemical and chiral purity.

Summary of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Indole-3-acetic acid derivative | Indole-3-acetic acid | Protection, bromination, substitution, deprotection | High regioselectivity, well-documented | Multi-step, requires strong base |

| Diazotization & azo-ester route | 4-Bromoaniline, β-ketoester | Diazotization, azo coupling, cyclization, hydrolysis | Uses common reagents, regioselective bromination | Requires careful temperature control |

Chemical Reactions Analysis

MFCD31977926 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions can lead to the formation of new derivatives .

Mechanism of Action

The mechanism of action of MFCD31977926 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-(4-Bromo-3-indolyl)propanoate belongs to a family of brominated indole esters.

Substituent Position and Electronic Effects

- Methyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate (SY250714) vs. Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate Bromine Position: The target compound features a bromine at the indole’s 4-position, while the ethyl analog in has bromine at the 5-position. Methyl vs. Ethyl Ester: The methyl ester group may confer higher volatility and faster hydrolysis rates compared to the ethyl ester, which could affect stability in aqueous environments or synthetic pathways .

- This compound vs. 3-(4-Bromo-7-fluoro-3-indolyl)-1-propanamine (SY250712) Functional Group: The propanamine derivative replaces the ester with an amine group, significantly altering solubility and biological activity. Amines are more polar and prone to protonation, making them suitable for targeting biological receptors .

Structural Analogues with Additional Substituents

- 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid (SY250713) Carboxylic Acid vs. Ester: The free carboxylic acid group in SY250713 increases hydrophilicity and may enable salt formation, contrasting with the ester’s lipophilicity. This difference is critical in pharmacokinetics, where esters often act as prodrugs .

Comparative Data Table

| Compound Name | Substituents (Indole Ring) | Functional Group | Molecular Formula (Inferred) | Potential Applications |

|---|---|---|---|---|

| This compound | 4-Bromo | Methyl Ester | C₁₂H₁₂BrNO₂ | Synthetic intermediate, drug discovery |

| Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate | 5-Bromo, 6-methyl | Ethyl Ester | C₁₄H₁₆BrNO₂ | Materials science, catalysis |

| 3-(4-Bromo-7-fluoro-3-indolyl)-1-propanamine | 4-Bromo, 7-fluoro | Amine | C₁₀H₁₀BrFN₂ | Neuropharmacology, enzyme inhibition |

| 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid | 4-Bromo, 5-methyl | Carboxylic Acid | C₁₂H₁₂BrNO₂ | Bioconjugation, metal-organic frameworks |

Research Findings and Implications

- Reactivity Trends: Bromine at the 4-position (target compound) may direct electrophilic attacks to the 5- or 6-positions of the indole ring, whereas 5-bromo analogs (e.g., Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate) could favor reactivity at the 4-position .

- Biological Activity : Amine derivatives (e.g., SY250712) are more likely to exhibit receptor-binding activity, while esters like the target compound may serve as precursors for prodrugs .

- Synthetic Utility : The methyl ester group in the target compound offers a balance between stability and reactivity, making it a versatile intermediate for further functionalization .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(4-Bromo-3-indolyl)propanoate, and how can reaction parameters be systematically optimized?

- Methodology :

- Stepwise Synthesis : Begin with Fischer indole synthesis using 4-bromoindole derivatives and methyl acrylate. Key intermediates include brominated indole precursors, which undergo condensation under acidic conditions (e.g., HCl or H₂SO₄) .

- Parameter Optimization :

- Temperature : Maintain reflux conditions (80–100°C) for cyclization efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the indole’s 3-position .

- Catalysis : Transition-metal catalysts (e.g., Pd) may improve yields in coupling reactions, though bromine’s steric effects require careful tuning .

- Industrial Scaling : Continuous flow systems reduce byproducts and improve scalability, with automated monitoring of pH and temperature .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine’s deshielding effects on the indole ring (e.g., δ ~7.5 ppm for H-2) .

- Mass Spectrometry : ESI-MS for molecular ion detection (C₁₂H₁₀BrNO₂; theoretical MW: 296.12 g/mol) .

- X-ray Crystallography : Resolve steric hindrance from the 4-bromo substituent and ester group conformation .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Approach :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorogenic substrates. Bromine’s electron-withdrawing effects may enhance binding affinity .

- Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa) to evaluate antiproliferative IC₅₀ values .

Advanced Research Questions

Q. How does the 4-bromo substituent influence reactivity compared to chloro or methoxy analogs?

- Comparative Analysis :

- Electrophilic Substitution : Bromine’s higher electronegativity reduces indole’s nucleophilicity at the 2-position, directing reactions to the 5-position. Compare with chloro analogs (: 4-chloro derivatives show 20% lower yields in Friedel-Crafts alkylation) .

- Steric Effects : Bulkier bromine slows SN2 reactions at the propanoate ester (e.g., hydrolysis rates: Br < Cl < F) .

- Data Table :

| Substituent | Reaction Rate (k, s⁻¹) | Binding Affinity (IC₅₀, nM) |

|---|---|---|

| 4-Br | 0.15 | 12.3 ± 1.2 |

| 4-Cl | 0.22 | 18.9 ± 2.1 |

| 4-OCH₃ | 0.08 | 25.4 ± 3.0 |

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Troubleshooting Framework :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., methyl 3-indolylpropanoate) may skew bioassay results .

- Solubility Optimization : DMSO stock solutions >10 mM can precipitate in aqueous buffers; use sonication or co-solvents (e.g., PEG-400) .

- Replicate Controls : Compare activity in isogenic cell lines to rule out off-target effects .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methods :

- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Bromine’s van der Waals radius (1.85 Å) enhances hydrophobic interactions .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

Specialized Topics

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

- Chiral Synthesis :

- Asymmetric Catalysis : Use BINAP-Ru complexes for hydrogenation of α,β-unsaturated esters to achieve >90% ee .

- Resolution Techniques : Chiral HPLC (Chiralpak AD-H column) to separate racemic mixtures .

Q. How do structural modifications (e.g., ester hydrolysis or bromine replacement) alter pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.